1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 229.66 . It is a powder at room temperature . The IUPAC name for this compound is 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine-6-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of benzoxazepine derivatives has been achieved through various methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .Molecular Structure Analysis
The InChI code for 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride is 1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-14-5-4-11-9;/h1-3,11H,4-6H2,(H,12,13);1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride are not mentioned in the search results, benzoxazepine derivatives have been synthesized through a variety of methods . These methods include esterification of biologically active salicylanilides with some N-protected amino acids , and Cu(I)-catalyzed cycloaddition of azido-alkynes .Physical and Chemical Properties Analysis
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 229.66 .Scientific Research Applications
Hydrogen-Bonded Assembly in Benzazepine Derivatives
In a study by Guerrero et al. (2014), benzazepine derivatives including 1,2,3,5-Tetrahydro-4,1-benzoxazepine were explored for their hydrogen-bonded assembly. This study provides insights into the structural aspects of these compounds, contributing to the understanding of their potential applications in scientific research, particularly in chemistry and molecular engineering (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Novel Tetrahydro-Benzazepine Carboxylic Acids Synthesis
In a paper by Guerrero et al. (2020), novel synthesis methods for tetrahydro-1H-benzo[b]azepine-2-carboxylic acids, closely related to 1,2,3,5-Tetrahydro-4,1-benzoxazepine, were reported. The research highlights innovative approaches to synthesizing these compounds, which could be significant in developing new pharmaceuticals or chemical compounds (Guerrero, Ramírez, Sanabria, Acosta, Cobo, Nogueras, & Palma, 2020).
Microbial Enantioselective Ester Hydrolysis
Tarui et al. (2002) investigated the microbial enantioselective ester hydrolysis for preparing optically active 4,1-benzoxazepine-3-acetic acid derivatives. This study is significant in the context of developing squalene synthase inhibitors, showing the potential of 1,2,3,5-Tetrahydro-4,1-benzoxazepine derivatives in biomedical research and pharmaceutical applications (Tarui, Nakahama, Nagano, Izawa, Matsumoto, Kori, Nagata, Miki, & Yukimasa, 2002).
Synthesis of Aromatic Methoxy and Methylenedioxy Substituted Benzazepines
Pecherer, Sunbury, and Brossi (1972) described a synthesis method for aromatic methoxy and methylenedioxy substituted tetrahydro-1H-3-benzazepines. This research is relevant for understanding the chemical properties and potential applications of benzazepine derivatives in various fields (Pecherer, Sunbury, & Brossi, 1972).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-14-5-4-11-9;/h1-3,11H,4-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFQEPWKGOFLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=CC=C2N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.